3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran moiety, an oxazole ring, and a triazolothiadiazole core
Preparation Methods
The synthesis of 3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step synthetic routes. One common approach includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of the benzofuran and oxazole intermediates, followed by their coupling with a triazolothiadiazole precursor. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Cyclization: The formation of additional rings through cyclization reactions can be achieved under specific conditions
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
When compared to similar compounds, 3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of structural features. Similar compounds include:
- 1-(Benzofuran-2-yl)methyl-1,2,3-triazole
- 4-(1-Benzofuran-2-yl)-3-methyl-5-isoxazole
- 2-(Benzofuran-2-yl)-3-phenylpyridine
These compounds share some structural similarities but differ in their specific ring systems and substituents, leading to variations in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C15H9N5O2S |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
3-[3-(1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C15H9N5O2S/c1-8-6-10(19-22-8)14-18-20-13(16-17-15(20)23-14)12-7-9-4-2-3-5-11(9)21-12/h2-7H,1H3 |
InChI Key |
SHUYHFMWLBAMJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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